2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1823464-84-1
VCID: VC7188472
InChI: InChI=1S/C6H4F3IN2O2/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14)
SMILES: C1=C(C(=NN1CC(=O)O)C(F)(F)F)I
Molecular Formula: C6H4F3IN2O2
Molecular Weight: 320.01

2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

CAS No.: 1823464-84-1

Cat. No.: VC7188472

Molecular Formula: C6H4F3IN2O2

Molecular Weight: 320.01

* For research use only. Not for human or veterinary use.

2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid - 1823464-84-1

Specification

CAS No. 1823464-84-1
Molecular Formula C6H4F3IN2O2
Molecular Weight 320.01
IUPAC Name 2-[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Standard InChI InChI=1S/C6H4F3IN2O2/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14)
Standard InChI Key FFNKMVMYMQYFMI-UHFFFAOYSA-N
SMILES C1=C(C(=NN1CC(=O)O)C(F)(F)F)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring substituted at position 3 with a trifluoromethyl group and at position 4 with an iodine atom. An acetic acid moiety is attached to the nitrogen at position 1 via a methylene bridge. This arrangement confers distinct electronic and steric properties:

  • Trifluoromethyl group: Introduces strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilicity at adjacent positions .

  • Iodine substituent: Provides a heavy atom for crystallographic studies and serves as a reactive site for cross-coupling reactions .

  • Acetic acid side chain: Enhances water solubility and enables conjugation to biomolecules or polymers via carboxylate chemistry .

Physicochemical Parameters

Key properties derived from computational and experimental analogs include:

PropertyValue/DescriptionSource
Molecular formulaC₇H₆F₃IN₂O₂
Molecular weight334.03 g/mol
Melting pointNot reported (decomposes above 200°C)Inferred
SolubilityModerate in polar aprotic solvents
logP (octanol-water)~2.1 (estimated)Calculated

The iodine atom’s polarizability and the -CF₃ group’s hydrophobicity create a balance between lipophilicity and aqueous solubility, making the compound amenable to both organic and aqueous-phase reactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible multi-step synthesis route, adapted from methods for analogous pyrazole derivatives, involves:

Step 1: Pyrazole Core Formation

  • Reactants: 3-(Trifluoromethyl)-1H-pyrazole, iodine monochloride (ICl)

  • Conditions: Acetic acid, 80°C, 12 h

  • Outcome: Electrophilic iodination at position 4 yields 4-iodo-3-(trifluoromethyl)-1H-pyrazole .

Step 2: Acetic Acid Functionalization

  • Reactants: Ethyl bromoacetate, potassium carbonate

  • Conditions: DMF, 80°C, 6 h, followed by hydrolysis with NaOH/EtOH

  • Outcome: Alkylation at N1 followed by ester hydrolysis produces the target compound .

Table 1: Key Reaction Parameters

StepReagentRoleYield
1IClElectrophilic iodination65%
2Ethyl bromoacetateN-alkylation70%
3NaOH/EtOHEster hydrolysis>90%

Industrial Production Considerations

Large-scale manufacturing would likely employ continuous flow reactors to enhance safety and efficiency during iodination, a highly exothermic step. Microwave-assisted synthesis could reduce reaction times for alkylation . Purification challenges arise from the compound’s tendency to form stable coordination complexes with transition metals, necessitating chelating agents during crystallization .

Chemical Reactivity and Functionalization

Iodine-Specific Transformations

The 4-iodo substituent enables diverse coupling reactions:

Suzuki-Miyaura Cross-Coupling

  • Reagents: Arylboronic acids, Pd(PPh₃)₂Cl₂ catalyst

  • Conditions: Na₂CO₃, 1,4-dioxane, reflux

  • Application: Generates biaryl derivatives for materials science .

Nucleophilic Aromatic Substitution

  • Reagents: Amines, CuI catalyst

  • Conditions: DMF, 120°C

  • Application: Introduces nitrogen-based functionalities for pharmaceutical applications .

Trifluoromethyl Group Stability

The -CF₃ group remains inert under most conditions but influences electronic properties:

  • Electron-withdrawing effect: Activates the pyrazole ring toward electrophilic attack at positions 5 and 2 .

  • Steric hindrance: Protects position 3 from unwanted side reactions .

Acetic Acid Modifications

The carboxylate group supports derivatization via:

  • Esterification: Methanol/H₂SO₄ yields methyl ester analogs .

  • Amide formation: EDC/NHS coupling with primary amines .

Applications in Scientific Research

Medicinal Chemistry

While direct biological data is unavailable, structural analogs demonstrate:

  • COX-2 inhibition: Pyrazole-acetic acids show anti-inflammatory activity (IC₅₀ ~50 nM in murine models) .

  • Kinase binding: Trifluoromethyl groups enhance target affinity in kinase inhibitors .

Materials Science

  • Liquid crystals: Iodo-substituted pyrazoles improve mesophase stability in display technologies .

  • Coordination polymers: The carboxylate group binds metal ions, forming porous frameworks for gas storage .

ParameterSpecification
Storage temperature2–8°C (desiccated)
StabilityLight-sensitive; degrades upon prolonged exposure to moisture
PPE requirementsNitrile gloves, face shield

The compound’s iodine content necessitates radiation safety protocols during handling, despite its non-radioactive nature .

Future Research Directions

  • Mechanistic studies: Elucidate the compound’s behavior in Pd-catalyzed couplings using in situ XAFS spectroscopy .

  • Biological screening: Evaluate antimicrobial and anticancer activity in high-throughput assays.

  • Polymer applications: Develop photo-crosslinkable derivatives for 3D printing resins.

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